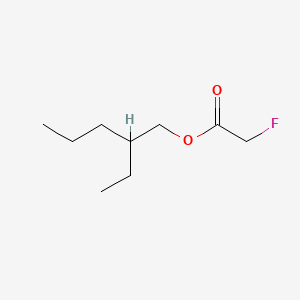![molecular formula C26H29NO2 B13414354 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with the molecular formula C26H29NO2 and a molecular weight of 387.514 g/mol . This compound is known for its unique structure, which includes a phenol group, a diethylamino group, and an ethoxy group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol typically involves the reaction of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction would yield alcohols.
科学的研究の応用
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the diethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-1-(4-(4-(Diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Uniqueness
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is unique due to its combination of a phenol group, a diethylamino group, and an ethoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications.
特性
分子式 |
C26H29NO2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(28)15-11-22/h5-17,20,28H,3-4,18-19H2,1-2H3/b26-20- |
InChIキー |
VRHMNFMTRFMZTJ-QOMWVZHYSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)



![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)




![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)

